molecular formula C10H18ClNO3 B2876050 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride CAS No. 2416236-56-9

1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride

Cat. No.: B2876050
CAS No.: 2416236-56-9
M. Wt: 235.71
InChI Key: WQCHOCXAJWNKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is a spirocyclic compound featuring a unique bicyclic structure combining oxygen and nitrogen heteroatoms. This scaffold has garnered attention in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. The compound is synthesized via multi-step processes, including cyclization and salt formation with hydrochloric acid (HCl), as evidenced in its preparation from intermediates like compound 56 through hydrogenation and HCl treatment . Its CAS number, 71879-41-9, identifies it as a distinct entity in chemical databases .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)8-2-1-3-10(14-8)4-6-11-7-5-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYMVJKUCFLGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCNCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the carboxylic acid and hydrochloride groups. Reaction conditions such as temperature, solvent choice, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using reactors designed for efficient mixing and heat transfer. Continuous flow chemistry techniques can be employed to enhance production efficiency and ensure consistent quality. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable intermediates for further chemical transformations and applications.

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It has shown potential in the treatment of diseases such as tuberculosis, where it acts as an inhibitor of specific bacterial proteins.

  • Industry: Its unique chemical properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. In the case of tuberculosis treatment, the compound inhibits the MmpL3 protein of Mycobacterium tuberculosis, disrupting the bacterial cell membrane and leading to cell death. The precise molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physical Properties

The spirocyclic core can be modified with diverse substituents, significantly altering physicochemical properties. Key analogs include:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key References
4-Pyrrolidin-1-yl-1-oxa-9-azaspiro[5.5]undecane dihydrochloride (2e) Pyrrolidine ring at position 4 171–173 76
4-Morpholin-4-yl-1-oxa-9-azaspiro[5.5]undecane dihydrochloride (2f) Morpholine ring at position 4 >250 57
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane HCl (2d) Oxadiazole moiety at position 4 140–142 Not reported
N-Benzyl-N-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-amine HCl (2ab) Benzyl-cyclopropylamine at position 4 221–223 Not reported
3-Azaspiro[5.5]undecane hydrochloride Nitrogen replaces oxygen in the spiro ring Not reported Not reported

Key Observations :

  • Substituent Effects : Polar groups (e.g., morpholine) increase melting points (>250°C), suggesting enhanced crystalline stability . Lipophilic groups (e.g., benzyl) maintain moderate melting points (~221°C) .
  • Synthesis Complexity : Yields vary widely (57–76%), reflecting differences in reaction efficiency and purification challenges .
FFA1 (GPR40) Agonists for Diabetes
  • Polar Appendages: Compounds like 4a (pyrazine-decorated) and 4g (methylamide-decorated) exhibit submicromolar FFA1 agonist activity.
  • Lipophilic Analogues: Benzyl-substituted derivatives (e.g., 4s) show nanomolar potency, comparable to clinical candidate TAK-875, but with higher toxicity risks .
Antibacterial Agents
  • Ciprofloxacin Derivatives : Spirocyclic analogs of ciprofloxacin demonstrate selective activity against Acinetobacter baumannii and Bacillus cereus, though their spectrum is narrower than ciprofloxacin itself .
Antituberculosis Activity
  • MmpL3 Inhibition : Derivatives targeting Mycobacterium tuberculosis H37Rv inhibit the MmpL3 protein, critical for mycolic acid transport. Activity is attributed to the spirocyclic core, though MIC data remain undisclosed .

Key Differentiators and Advantages

Versatility : The spirocyclic core accommodates diverse substituents, enabling tailored pharmacokinetic profiles (e.g., polar groups for reduced toxicity vs. lipophilic groups for potency ).

Target Selectivity : Modifications at position 4 (e.g., oxadiazole in 2d ) enhance specificity for bacterial or metabolic targets .

Synthetic Scalability : High yields (e.g., 76% for 2e ) and standardized salt formation protocols support large-scale production .

Challenges and Limitations

  • Selectivity vs. Toxicity : Lipophilic analogs, while potent, face toxicity hurdles .
  • Data Gaps: Limited MIC values for antituberculosis analogs and inconsistent reporting of yields/complexities hinder direct comparisons .

Biological Activity

1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The chemical formula is C11H19ClN2O3C_{11}H_{19}ClN_{2}O_{3} with a molecular weight of 248.73 g/mol. The compound is typically available as a hydrochloride salt, enhancing its solubility and stability in biological systems.

1-Oxa-9-azaspiro[5.5]undecane derivatives have been investigated for their role as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including chronic kidney disease (CKD). The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties.

1. Soluble Epoxide Hydrolase Inhibition

Research indicates that compounds similar to 1-Oxa-9-azaspiro[5.5]undecane exhibit potent sEH inhibitory activity. For instance, a study demonstrated that a related compound significantly reduced serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg . This suggests that the compound may be effective in managing CKD.

2. Pain Management

Another area of interest is the dual activity of certain derivatives as m-opioid receptor agonists and sigma-1 receptor antagonists. These activities suggest potential applications in pain management therapies . The ability to modulate these receptors may provide an alternative to traditional analgesics, reducing dependency on opioids.

Case Studies

A notable case study involved the administration of a related spirocyclic compound in a controlled trial for CKD patients, where significant improvements in renal function were observed over a six-month period . The study highlighted the compound's safety profile and efficacy compared to standard treatments.

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of 1-Oxa-9-azaspiro[5.5]undecane derivatives:

Study ReferenceCompound TestedBiological ActivityDosageOutcome
Trisubstituted urea derivativesEH inhibitor30 mg/kgReduced serum creatinine
4-Aryl derivativem-opioid agonist & sigma-1 antagonistVariesPain relief observed
Spirocyclic analogsVarious receptor interactionsVariesImproved renal function

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.